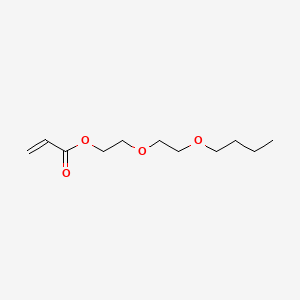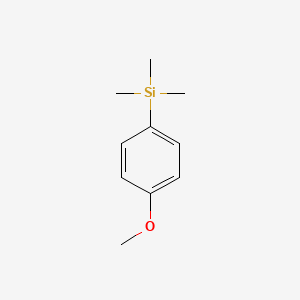
9,10-Dinitroanthracene
Overview
Description
9,10-Dinitroanthracene is an organic compound derived from anthracene, characterized by the presence of two nitro groups at the 9 and 10 positions of the anthracene ring. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and chemistry.
Mechanism of Action
Target of Action
It’s known that anthracene derivatives are commonly used in applications such as oleds and triplet–triplet annihilation upconversion .
Mode of Action
The polarographic behavior of 9,10-Dinitroanthracene has been studied in dimethylformamide. It shows only one reversible two-electron diffusion-controlled wave . This suggests that this compound undergoes a two-electron reduction process, which could be a key part of its interaction with its targets.
Biochemical Pathways
Anthracene derivatives are known to be involved in photon-upconversion through triplet–triplet annihilation . This process involves the conversion of two low-energy photons into one high-energy photon, which could be a potential pathway affected by this compound.
Result of Action
Anthracene derivatives are known to exhibit fluorescence properties . Therefore, it’s possible that this compound could have similar properties, leading to fluorescence emission upon interaction with its targets.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the polarographic behavior of this compound in dimethylformamide was found to be affected by the supporting electrolyte cation . This suggests that the ionic environment could influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dinitroanthracene typically involves the nitration of anthracene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 9 and 10 positions. The reaction is usually performed at low temperatures to prevent over-nitration and degradation of the anthracene ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated control systems helps in maintaining the desired reaction conditions and improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 9,10-Dinitroanthracene undergoes various chemical reactions, including reduction, substitution, and cycloaddition reactions.
Common Reagents and Conditions:
Reduction: The reduction of this compound can be achieved using reagents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This reaction typically results in the formation of 9,10-diaminoanthracene.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups, leading to the formation of various substituted anthracene derivatives.
Cycloaddition: this compound can participate in Diels-Alder reactions with dienophiles, forming cycloaddition products.
Major Products: The major products formed from these reactions include 9,10-diaminoanthracene, substituted anthracene derivatives, and cycloaddition adducts.
Scientific Research Applications
9,10-Dinitroanthracene has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor for the synthesis of other anthracene derivatives and as a reagent in organic synthesis.
Materials Science: Due to its photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a component in drug delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar photophysical applications.
9,10-Dimethylanthracene: Exhibits different electronic properties due to the presence of methyl groups instead of nitro groups.
9-Nitroanthracene: Contains only one nitro group and shows different reactivity and photophysical properties compared to 9,10-Dinitroanthracene.
Uniqueness: this compound is unique due to the presence of two nitro groups, which significantly alter its electronic properties and reactivity compared to other anthracene derivatives. This makes it particularly valuable in applications requiring specific photophysical characteristics and reactivity profiles.
Properties
IUPAC Name |
9,10-dinitroanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)13-9-5-1-2-6-10(9)14(16(19)20)12-8-4-3-7-11(12)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPMAZCBFKBIFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187362 | |
| Record name | 9,10-Dinitroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33685-60-8 | |
| Record name | 9,10-Dinitroanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033685608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dinitroanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-Dinitro-anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the structure of 9,10-dinitroanthracene?
A1: X-ray crystallography studies have revealed that the nitro groups in this compound are significantly tilted out of the plane of the aromatic anthracene ring system. This deviation from planarity, approximately 84.7°, is attributed to steric hindrance between the nitro groups and the surrounding hydrogen atoms. [1] This structural characteristic has significant implications for the molecule's electronic properties and reactivity. [2, 3]
Q2: How does the non-planar structure of this compound affect its resonance stabilization?
A2: The tilted nitro groups in this compound disrupt the conjugation between the nitro groups and the anthracene ring system. This steric inhibition of resonance reduces the overall resonance stabilization energy of the molecule compared to planar nitroaromatic compounds. [1, 3] This effect is also reflected in the molecule's spectroscopic properties, such as shifts in ultraviolet absorption spectra and infrared vibrational frequencies. [2]
Q3: How does this compound behave electrochemically?
A3: In a solvent like dimethylformamide, this compound undergoes a single, reversible two-electron reduction. This contrasts with 9-nitroanthracene, which exhibits two consecutive one-electron reduction steps. [4] The choice of supporting electrolyte cation influences the reduction potential, with alkali metal and alkaline earth metal cations shifting the potential towards more positive values. This effect is linked to interactions between the cation and the reduced forms of the molecule. [4]
Q4: How does pressure affect the vibrational properties of this compound?
A4: Raman spectroscopy studies under high pressure (up to 6 GPa) have shown that the lattice phonon frequencies of this compound increase with increasing pressure. These findings are consistent with theoretical calculations based on an atom-atom potential model. [5] Importantly, no phase transition is observed within this pressure range, indicating the robustness of the crystal structure. [5]
Q5: What is known about the photochemical reactivity of this compound?
A5: Upon UV irradiation, this compound undergoes a solid-state photochemical transformation to produce anthraquinone and nitric oxide (NO). [7] This crystal-to-crystal reaction has been monitored using Raman spectroscopy, revealing changes in both the molecular vibrations and the lattice phonons of the material. [7] Interestingly, the reaction is inhibited at pressures above 1 GPa, highlighting the influence of the crystal lattice environment on the reaction pathway. [7]
Q6: Can this compound be formed electrochemically?
A6: Yes, this compound can be generated through the electrochemical oxidation of anthracene in the presence of nitrite or nitrate ions. This process involves the injection of holes (radical cations) into an anthracene crystal, leading to surface oxidation reactions. [6] The formation of this compound is favored at higher current densities, indicating a mechanism involving the interaction of multiple radical cations. [6]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,2-dicyanovinyl)-N-ethyl-3-methylaniline]ethyl carbanilate](/img/structure/B1595533.png)













